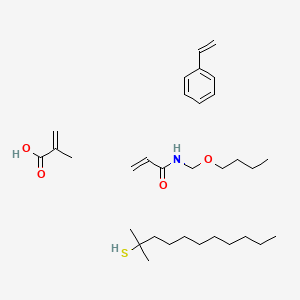
2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene is a complex chemical compound used in various industrial and scientific applications. This compound is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. The presence of multiple functional groups in its structure makes it versatile for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene typically involves the telomerization process. This process includes the reaction of 2-Propenoic acid, 2-methyl- with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol, and ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures to facilitate the formation of the telomer.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent binding properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene involves the interaction of its functional groups with various molecular targets. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. The presence of the butoxymethyl and ethenylbenzene groups enhances its reactivity, allowing it to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, telomer with 1,3-butadiene, tert-dodecanethiol and 2-propenenitrile .
- 2-Propenoic acid, 2-methyl-, butyl ester, telomer with tert-dodecanethiol, ethenylbenzene, 2-ethylhexyl 2-propenoate, 2-hydroxyethyl 2-propenoate and methyl 2-methyl-2-propenoate .
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene lies in its specific combination of functional groups, which imparts unique properties such as enhanced reactivity and versatility in various applications. The presence of N-(butoxymethyl)-2-propenamide provides additional sites for chemical modification, making it a valuable compound for advanced material synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
66072-26-2 |
|---|---|
Molekularformel |
C32H55NO4S |
Molekulargewicht |
549.8 g/mol |
IUPAC-Name |
N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;2-methylundecane-2-thiol;styrene |
InChI |
InChI=1S/C12H26S.C8H15NO2.C8H8.C4H6O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-3-5-6-11-7-9-8(10)4-2;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h13H,4-11H2,1-3H3;4H,2-3,5-7H2,1H3,(H,9,10);2-7H,1H2;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
UAVCHEGUMFJYRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)(C)S.CCCCOCNC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
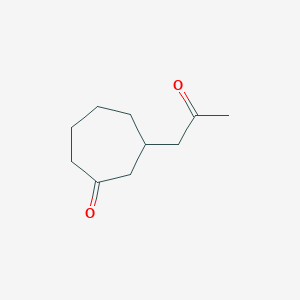
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
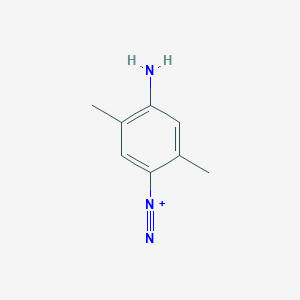
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
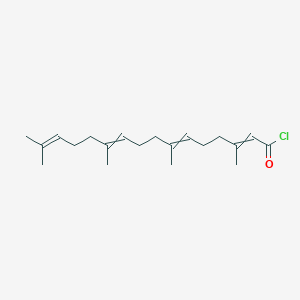
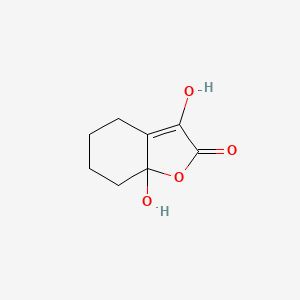
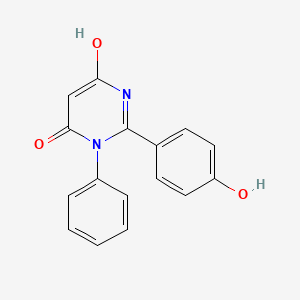
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
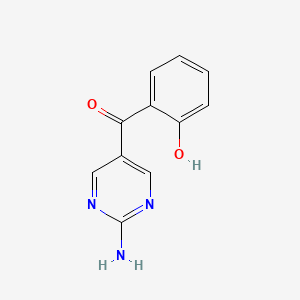
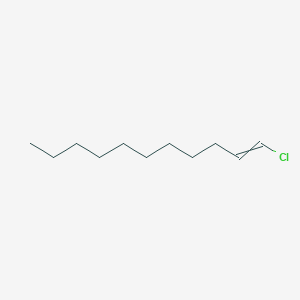
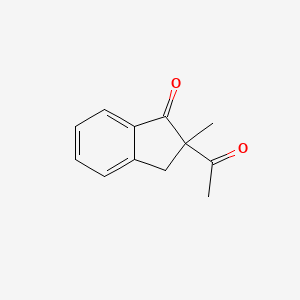
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
